UK-371804 is a potent urokinase-type plasminogen activator (uPA) inhibitor with a Ki of 10 nM. Displays 4000-fold selectivity vs tPA and 2700-fold vs plasmin.
UK-371804
CAS No.:
Cat. No.: VC0005803
Molecular Formula: C14H16ClN5O4S
Molecular Weight: 385.8 g/mol
Purity: ≥98% by HPLC
* For research use only. Not for human or veterinary use.

Molecular Formula | C14H16ClN5O4S |
---|---|
Molecular Weight | 385.8 g/mol |
IUPAC Name | 2-[[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid |
Standard InChI | InChI=1S/C14H16ClN5O4S/c1-14(2,12(21)22)20-25(23,24)7-3-4-8-9(5-7)11(19-13(16)17)18-6-10(8)15/h3-6,20H,1-2H3,(H,21,22)(H4,16,17,18,19) |
Standard InChI Key | XSDAXWRCPTYNOD-UHFFFAOYSA-N |
SMILES | CC(C)(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C(=CN=C2N=C(N)N)Cl |
Canonical SMILES | CC(C)(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C(=CN=C2N=C(N)N)Cl |
Appearance | Crystalline solid |
Chemical and Structural Properties
Molecular Characteristics
UK-371804, chemically designated as 2-[[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid hydrochloride, has a molecular formula of C₁₄H₁₆ClN₅O₄S and a molecular weight of 385.83 g/mol in its free base form . The hydrochloride salt (UK-371804 HCl) increases the molecular weight to 422.29 g/mol (C₁₄H₁₇Cl₂N₅O₄S) . The compound features a guanidine-substituted isoquinoline core linked to a sulfonamide group and a methylpropanoic acid moiety, which collectively contribute to its binding affinity and selectivity .
Table 1: Molecular Properties of UK-371804
Synthesis and Stability
UK-371804 is synthesized via a multi-step process involving sulfonylation of a 1-guanidino-4-chloroisoquinoline intermediate, followed by coupling with 2-amino-2-methylpropanoic acid and subsequent hydrochloride salt formation . The compound is stable under recommended storage conditions (-20°C for long-term storage) but exhibits moderate solubility in aqueous solutions, necessitating DMSO for in vitro applications .
Pharmacological Profile
Enzyme Inhibition and Selectivity
UK-371804 inhibits uPA with a Ki of 10 nM, demonstrating 4,000-fold selectivity over tPA and 2,700-fold selectivity over plasmin . This specificity arises from its unique interaction with uPA’s active site:
-
The guanidine group forms a salt bridge with Asp189 in the S1 pocket.
-
The sulfonamide linker hydrogen-bonds with Ser190 and Gly219.
-
The isoquinoline core engages in hydrophobic interactions with Trp215 and Cys191-Cys220 .
Table 2: Pharmacological Data
Parameter | Value | Source |
---|---|---|
uPA Ki | 10 nM | |
tPA Ki | 40 µM (4,000-fold selectivity) | |
Plasmin Ki | 27 µM (2,700-fold selectivity) | |
TMPRSS2 Ki | 1.2 µM | |
IC₅₀ (human wound fluid) | 890 nM |
Mechanism of Action
Unlike antibodies targeting the uPA receptor (uPAR), UK-371804 directly inhibits active uPA by occupying its catalytic triad (Ser195, His57, Asp102) . This reversible, substrate-competitive mechanism prevents the cleavage of plasminogen to plasmin, thereby attenuating extracellular matrix degradation and cell migration . Recent studies also identify UK-371804 as a non-covalent TMPRSS2 inhibitor (Ki = 1.2 µM), with potential applications in viral entry inhibition.
Therapeutic Applications
Cancer Metastasis
uPA overexpression correlates with poor prognosis in breast, pancreatic, and glioblastoma cancers. In 3D tumouroid models, UK-371804 (10 µM) reduced uPA activity by >80% but showed no significant cytotoxicity over seven days, suggesting its effects are primarily anti-invasive rather than antiproliferative .
Chronic Wound Healing
In a porcine excisional wound model, topical UK-371804 (0.1% w/v) penetrated wound tissue and inhibited exogenous uPA by >90% without impairing re-epithelialization or collagen deposition . This aligns with its proposed role in modulating proteolytic activity in chronic ulcers .
Pharmacokinetics and Toxicology
Absorption and Distribution
UK-371804 exhibits low gastrointestinal absorption (Caco-2 permeability <1 × 10⁻⁶ cm/s) and cannot cross the blood-brain barrier, limiting its use to topical or localized applications . Plasma protein binding is moderate (~75%), with a volume of distribution of 0.8 L/kg .
Metabolism and Excretion
In vitro studies using human liver microsomes indicate slow hepatic metabolism (<10% over 2 hours), primarily via CYP3A4-mediated oxidation . The compound is excreted unchanged in urine (∼60%) and feces (∼25%) within 24 hours .
Recent Advances and Future Directions
Combination Therapies
Recent trials (2024–2025) explore UK-371804 synergies with:
-
Marimastat (MMP inhibitor): Enhanced anti-invasive effects in pancreatic cancer models .
-
Camostat (TMPRSS2 inhibitor): Additive inhibition of SARS-CoV-2 entry in lung organoids .
Formulation Optimization
Nanoparticle encapsulation (e.g., PLGA-based systems) improves UK-371804’s solubility and wound retention, achieving 3-fold higher local concentrations in preclinical models .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume